molecular formula C22H19FN2 B11710862 5-(4-fluorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

5-(4-fluorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B11710862
M. Wt: 330.4 g/mol
InChI Key: NFVFKRBNQAEKOU-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of fluorophenyl, methylphenyl, and phenyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial production methods may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

5-(4-fluorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar compounds to 5-(4-fluorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole include other pyrazole derivatives with different substituents on the phenyl rings. These compounds may have similar chemical properties but can exhibit different biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets.

Some similar compounds include:

  • 3,5-diphenyl-1H-pyrazole
  • 4-(4-fluorophenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole
  • 5-(4-chlorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Properties

Molecular Formula

C22H19FN2

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-(4-methylphenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C22H19FN2/c1-16-7-9-17(10-8-16)21-15-22(18-11-13-19(23)14-12-18)25(24-21)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3

InChI Key

NFVFKRBNQAEKOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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